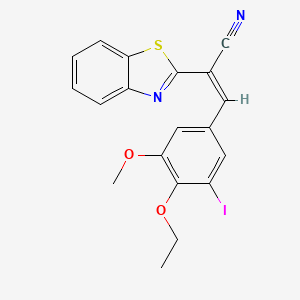![molecular formula C16H16N8 B5342285 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole](/img/structure/B5342285.png)
5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been shown to have potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole involves the inhibition of various signaling pathways. It inhibits the activity of Bruton's tyrosine kinase (BTK), which is important for the survival and proliferation of cancer cells. It also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is important for T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been shown to have immunomodulatory effects by regulating the activity of T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole in lab experiments is its specificity for BTK and ITK. This allows for the selective inhibition of these pathways without affecting other signaling pathways. One limitation is that the compound may have off-target effects that could affect the interpretation of the results.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole in scientific research. One direction is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the compound's potential applications in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the compound could be used in combination with other therapies to enhance their efficacy.
Synthesemethoden
The synthesis of 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole involves multiple steps. The starting material is 4-(1H-imidazol-1-yl)benzene-1,2-diamine, which is reacted with 2-bromo-1-(1H-imidazol-1-yl)ethanone to form an intermediate. This intermediate is then reacted with 2-(1H-imidazol-1-yl)ethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has potential applications in autoimmune diseases.
Eigenschaften
IUPAC Name |
5-[3-[2-(4-imidazol-1-ylphenyl)imidazol-1-yl]propyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1(2-15-19-21-22-20-15)9-23-11-8-18-16(23)13-3-5-14(6-4-13)24-10-7-17-12-24/h3-8,10-12H,1-2,9H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXVKNFPRIBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2CCCC3=NNN=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(acetyloxy)-6b-[N-(ethoxycarbonyl)ethanehydrazonoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2',1':4,5]indeno[2,1-d]isoxazole-9-carboxylate](/img/structure/B5342207.png)
![1-(4-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-1,4-oxazepan-6-yl)-N,N-dimethylmethanamine](/img/structure/B5342218.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5342226.png)
![6-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylamino)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5342231.png)
![4-(5-methylpyridin-2-yl)-1-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B5342237.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5342245.png)
![8-(1-benzofuran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5342261.png)
![(3S*,4R*)-3-isobutyl-4-methyl-1-[(3-methyl-2-thienyl)sulfonyl]piperidin-4-ol](/img/structure/B5342267.png)
![6-{[5-(3-methoxyphenyl)-2-methyl-1,1-dioxido-1,2,6-thiadiazinan-3-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5342275.png)
![3-methyl-4-[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B5342291.png)

![2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)